[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide
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Overview
Description
[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by a unique structure that includes a tetrazole ring fused to a pyridazine ring, with a sulfonamide group attached at the 6-position. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the ring system.
Substitution: The sulfonamide group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound has shown promise in biological applications, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis .
Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its high nitrogen content and stability make it suitable for applications in energetic materials and polymers .
Mechanism of Action
The mechanism of action of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: This compound shares a similar core structure but has an azido group instead of a sulfonamide group.
Tetrazolo[1,5-b][1,2,4]triazine sulfonamides: These compounds have a triazine ring fused to the tetrazole ring and exhibit similar biological activities.
Uniqueness: The uniqueness of [1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide lies in its specific combination of a tetrazole ring, pyridazine ring, and sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tetrazolo[1,5-b]pyridazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2S/c5-13(11,12)4-2-1-3-6-8-9-10(3)7-4/h1-2H,(H2,5,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXAXKABJCEXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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